molecular formula C11H12N2O2 B3051777 4-Benzyl-piperazine-2,6-dione CAS No. 35975-17-8

4-Benzyl-piperazine-2,6-dione

Cat. No. B3051777
CAS RN: 35975-17-8
M. Wt: 204.22 g/mol
InChI Key: VURIYIYAKMLWMZ-UHFFFAOYSA-N
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Description

4-Benzyl-piperazine-2,6-dione is a compound that has been studied for its potential pharmacological properties . It is a type of piperazine-2,6-dione, which is a common structural element in various pharmacologically active compounds . The piperazine ring can adopt two chair and several twist conformations .


Synthesis Analysis

The synthesis of 4-Benzyl-piperazine-2,6-dione involves a three-step, one-pot procedure to obtain reproducibly piperazine-2,6-diones with various substituents at the N-atoms in high yields . Three strategies for bridging of piperazine-2,6-diones were pursued . The synthesis involves reactions such as Dieckmann analogous cyclization, stepwise allylation, hydroboration, oxidation, and transformation with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Benzyl-piperazine-2,6-dione include Dieckmann analogous cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates, stepwise allylation, hydroboration, oxidation of piperazine-2,6-diones, and transformation of a piperazine-2,6-dione with 1,4-dibromobut-2-ene and 3-halo-2-halomethylprop-1-enes .

Scientific Research Applications

Antitumor Activity

Piperazine-2,6-diones, including 4-Benzyl-piperazine-2,6-dione, have been investigated for their antitumor properties. Research has shown that these compounds exhibit antitumor activity against a variety of cancer types, such as Lewis lung carcinoma, sarcoma 180, L1210 leukemia, P388 leukemia, B16 myeloma, malignant lymphoma, C-26 colon, human colon, and breast cancer. The mechanisms through which these compounds affect cell growth are a subject of ongoing research (Mancilla et al., 2002).

Synthesis of Pharmaceutically Useful Compounds

An alternative synthetic approach developed by Rao and Ramanathan (2017) involves transforming Piperazine-2,6-diones to pharmaceutically useful compounds such as pyridopyrazines or pyrazinoisoquinolines. This transformation is achieved via an imide carbonyl group activation strategy using a Brønsted acid (Rao & Ramanathan, 2017).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, including those with structures similar to 4-Benzyl-piperazine-2,6-dione, have been synthesized and analyzed for their luminescent properties. These studies provide insights into the potential applications of these compounds in fluorescence imaging and other optical technologies (Gan et al., 2003).

Erythroid Differentiation in Leukemia

Certain piperazine derivatives, including 4-Benzyl-piperazine-2,6-dione variants, have been tested for their efficacy in inhibiting the proliferation of K-562 leukemia cells and inducing erythroid differentiation. These studies indicate potential therapeutic applications in treating leukemia (Saab et al., 2013).

Anti-inflammatory Activity

Piperazine-2,6-dione derivatives have been synthesized and studied for their anti-inflammatory properties. This research contributes to the understanding of these compounds' potential uses in treating inflammatory conditions (Shvedaite et al., 1999).

Anthelmintic Activity

Research on the synthesis of new piperazine-2,3-dione derivatives, including those structurally related to 4-Benzyl-piperazine-2,6-dione, has shown potential anthelmintic activity. These compounds have been tested against various parasites, suggesting their use in antiparasitic therapies (Hussein & Diab, 2005).

HIV-1 Attachment Inhibition

Indole-based derivatives of piperazine, such as 4-Benzyl-piperazine-2,6-dione, have been studied for their potential to inhibit HIV-1 attachment. This research explores their use in interfering with the interaction of viral proteins with host cell receptors, presenting a possible avenue for HIV treatment (Wang et al., 2009).

Safety And Hazards

The safety data sheet for Piperazine-2,6-dione suggests that it should be used for R&D only and not for medicinal, household or other use . It advises against inhalation, skin contact, eye contact, and ingestion . In case of accidental release, it recommends using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation .

properties

IUPAC Name

4-benzylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-13(8-11(15)12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIYIYAKMLWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340034
Record name 4-Benzyl-piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-piperazine-2,6-dione

CAS RN

35975-17-8
Record name 4-Benzyl-piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspensiopn of 15 g (67 mmoles) of benzyliminodiacetic acid in 300 ml of CH2Cl2, 28 ml (201 mmoles) of triethylamine, 21.77 g (161 mmoles) of 1H-hydroxybenztriazole and 10.6 g (94 mmoles) of trifluoroacetamide are successively added and then 28.34 g (147.8 mmoles) of 1-[3(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride is added at 0° C. The reaction mixture is allowed to warm to ambient temperature and stirred for 18 hours. The reaction mixture is quenched with cold H2O and extracted with CH2Cl2. The combined extracts are washed with H2O brine, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: n-Hexane:AcOEt=2:1) to give 10 g of desired 4-benzyl-piperazine-2,6-dione in 73% yield.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
1H-hydroxybenztriazole
Quantity
21.77 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.34 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2,2′-(benzylazanediyl)diacetic acid (5.0 g, 22.4 mmol) and ammonium formate (4.2 g, 67.2 mmol) in N,N-dimethylformamide (75 mL) was stirred to reflux (160° C.) for 2 days. After cooling to room temperature, the reaction mixture was diluted by successive addition of ethyl acetate (150 mL) and a saturated solution of sodium hydrogen carbonate (150 mL). The aqueous layer was extracted with ethyl acetate (2×150 mL) and the combined organic phases were washed with a saturated solution of sodium chloride (3×100 mL), dried over sodium sulfate, filtered and concentrated under vacuum to give the title product as a yellow liquid (3.96 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NR Barot, JA Elvidge - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Sodamide in formamide effected addition of ammonia to N-benzyliminodiacetonitrile (1a) to yield 4-benzyl-2,6-di-iminopiperazine (4), which underwent displacement reactions with …
Number of citations: 9 pubs.rsc.org

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